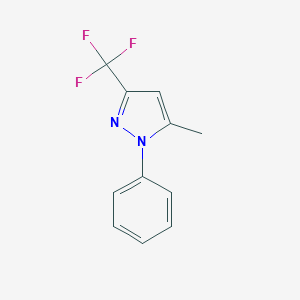

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No. B034807

Key on ui cas rn:

111079-04-0

M. Wt: 226.2 g/mol

InChI Key: LCAPJOUZZHOYRU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06747047B2

Procedure details

A sample of crude 1-phenyl-3-(trifluoromethyl)-5-methylpyrazole (˜89%, 50.0 g, 0.221 mole) was mixed with water (400 mL) and cetyltrimethylammonium chloride (4.00 g, 0.011 mole). The mixture was heated to 95° C. Potassium permanganate was added in 10 equal portions, spaced at ˜8 minute intervals. The reaction mass was maintained at 95-100° C. during this period. After the last portion was added, the mixture was held for ˜15 minutes at 95-100° C., whereupon the purple, permanganate color had been discharged. The reaction mass was filtered while hot (˜75° C.) through a 1 cm thick bed of Celite® on a 150 ml, coarse, glass frit. The filter cake was washed with warm (˜50° C.) water (3×100 mL). The combined filtrate and washings were extracted with ether (2×100 mL) to remove a small amount of yellow, water-insoluble material. The aqueous layer was purged with nitrogen to remove residual ether. The clear, colorless alkaline solution was acidified by adding concentrated hydrochloric acid dropwise until the pH reached ˜1.3 (28 g, 0.28 mole). Gas evolution was vigorous during the first two-thirds of the addition. The product was collected via filtration, washed with water (3×40 mL), then dried overnight at 55° C. in vacuo. The product consisted of 11.7 g of a white, crystalline powder, which was essentially pure based upon 1H NMR.

[Compound]

Name

~1.3

Quantity

28 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([N:7]2[C:11]([CH3:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mn]([O-])(=O)(=O)=[O:18].[K+].[Mn]([O-])(=O)(=O)=O.[OH2:28]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC>[C:1]1([N:7]2[C:11]([C:12]([OH:18])=[O:28])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N1N=C(C=C1C)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-]

|

Step Four

[Compound]

|

Name

|

~1.3

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mass was maintained at 95-100° C. during this period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the last portion was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was held for ˜15 minutes at 95-100° C.

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mass was filtered while hot (˜75° C.) through a 1 cm thick bed of Celite® on a 150 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with warm (˜50° C.) water (3×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined filtrate and washings were extracted with ether (2×100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a small amount of yellow, water-insoluble material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding concentrated hydrochloric acid dropwise until the pH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Gas evolution was vigorous during the first two-thirds of the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected via filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (3×40 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight at 55° C. in vacuo

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

8 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |